N-(3-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
Description
N-(3-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is a synthetic compound featuring a [1,4]dioxino[2,3-g]quinolin core fused with a dioxane ring. The molecule contains two critical functional groups:
Properties
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c27-19-5-4-8-21(13-19)29-25(31)16-30-22-14-24-23(33-9-10-34-24)12-17(22)11-18(26(30)32)15-28-20-6-2-1-3-7-20/h1-8,11-14,28H,9-10,15-16H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCIGGLZZUNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC(=CC=C4)Cl)CNC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the dioxino group and the acetamide side chain. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound is noted for its potential as an anticancer agent . The quinoline and dioxin moieties are associated with various biological activities, including the inhibition of cancer cell proliferation. Research indicates that compounds with similar structures often exhibit cytotoxic effects against different cancer cell lines .
-
Inhibition of Enzymatic Activity
- Preliminary studies suggest that N-(3-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide may inhibit specific enzymes involved in cancer progression and inflammatory responses. This mechanism could be pivotal in developing new therapeutic strategies for diseases characterized by excessive inflammation or tumor growth .
- Potential in Drug Development
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds similar to this compound:
- In Vitro Studies
- Mechanistic Insights
Mechanism of Action
The mechanism of action of “N-(3-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide” would likely involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity or modulate receptor function, leading to its biological effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Differences :
- The 4-ethoxybenzoyl group in the analog () may improve photostability compared to the target’s phenylaminomethyl group.
- The 3-chlorophenyl in the target compound likely increases metabolic resistance compared to the 3-methoxyphenyl analog.
Quinoxaline-Based Analogs
Key Differences :
- Quinoxaline cores () exhibit distinct electronic properties vs. quinoline, affecting redox behavior and binding modes.
- The target compound’s phenylaminomethyl group may offer superior target specificity compared to sulfamoyl or diphenyl substituents.
Biological Activity
N-(3-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide (CAS Number: 894549-28-1) is a synthetic organic compound characterized by its complex molecular structure, which includes a quinolinone core. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases.
The molecular formula of this compound is C26H22ClN3O4 with a molecular weight of 475.9 g/mol. The compound features a 3-chlorophenyl group and a dioxin-linked quinolinone structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H22ClN3O4 |
| Molecular Weight | 475.9 g/mol |
| CAS Number | 894549-28-1 |
The biological activity of this compound primarily revolves around its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on kinases such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including cancer and Alzheimer's disease. Inhibition of GSK-3β can lead to increased levels of β-catenin and subsequent activation of Wnt signaling pathways that are crucial for cell proliferation and survival .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound exhibited IC50 values in the low micromolar range against human breast cancer cell lines. This suggests a potent ability to inhibit tumor growth by inducing apoptosis or cell cycle arrest.
Neuroprotective Effects
Additionally, the compound has shown promise in neuroprotective studies where it was evaluated for its ability to mitigate neuronal damage associated with oxidative stress. The neuroprotective mechanism is hypothesized to involve the modulation of oxidative stress markers and enhancement of antioxidant defenses within neuronal cells.
Case Studies
- In Vitro Studies : A study conducted on neuroblastoma cells treated with this compound showed an increase in cell viability when compared to untreated controls under oxidative stress conditions.
- Animal Models : In vivo studies using rodent models indicated that administration of the compound led to reduced tumor size and improved survival rates compared to control groups receiving no treatment.
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step procedures, including:
- Microwave-assisted reactions to accelerate steps like cyclization or coupling, improving yield and reducing side products .
- Azetidinone ring formation via Staudinger or related reactions, using intermediates such as N-substituted benzylidene acetohydrazides .
- Characterization via NMR, mass spectrometry (MS), and elemental analysis (theoretical vs. experimental values within ±0.5%) to confirm structural integrity .
Advanced: How can reaction conditions be systematically optimized for higher yields?
Answer:
Advanced optimization strategies include:
- Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, solvent, catalyst loading). For example, flow chemistry systems enable precise control of residence time and mixing .
- Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) to prioritize high-yield conditions with minimal experimental trials .
- Real-time monitoring using techniques like in-line IR spectroscopy to track intermediate formation and adjust parameters dynamically .
Basic: How is the compound’s structural conformation confirmed?
Answer:
Key methods include:
- X-ray crystallography to resolve intramolecular interactions (e.g., C—H···O hydrogen bonds) and validate stereochemistry .
- Multinuclear NMR (¹H, ¹³C) to assign proton environments and confirm substituent positions .
- High-resolution mass spectrometry (HRMS) for exact mass verification, ensuring agreement with theoretical molecular weights .
Advanced: How can researchers resolve contradictions between experimental and theoretical data (e.g., elemental analysis)?
Answer:
Discrepancies often arise from impurities or incomplete reactions. Mitigation strategies include:
- Cross-validation using complementary techniques (e.g., combining MS with combustion analysis) .
- Purification refinement via column chromatography or recrystallization to isolate the target compound from byproducts .
- Computational validation of spectral data (e.g., comparing experimental IR peaks with density functional theory (DFT)-predicted vibrational modes) .
Advanced: What computational approaches predict the compound’s bioactivity?
Answer:
Advanced modeling methods include:
- Molecular docking to simulate binding interactions with target proteins (e.g., anticonvulsant targets like GABA receptors) .
- Quantitative Structure-Activity Relationship (QSAR) models to correlate substituent effects (e.g., chloro-phenyl groups) with biological activity .
- Molecular dynamics simulations to assess stability of ligand-receptor complexes under physiological conditions .
Basic: What biological activities have been evaluated for this compound?
Answer:
Reported activities include:
- Anticonvulsant effects in rodent models, with dose-dependent seizure suppression .
- Enzyme inhibition (e.g., kinase or protease targets) evaluated via in vitro assays using fluorogenic substrates .
- Cytotoxicity screening against cancer cell lines to assess therapeutic potential .
Advanced: How can continuous synthesis be implemented for scalable production?
Answer:
Flow chemistry systems offer advantages for scalability:
- Microreactors enable precise control of exothermic reactions (e.g., cyclizations) and reduce side-product formation .
- Integrated purification modules (e.g., in-line liquid-liquid extraction) streamline multi-step syntheses .
- Automated feedback loops adjust parameters like flow rate and temperature based on real-time analytics (e.g., UV-Vis monitoring) .
Basic: What spectroscopic techniques are critical for analyzing degradation products?
Answer:
- LC-MS/MS identifies degradation pathways by tracking molecular weight changes and fragment ions .
- Stability studies under stress conditions (heat, light, pH extremes) coupled with HPLC-DAD quantify degradation kinetics .
- Solid-state NMR detects amorphous vs. crystalline degradation products in bulk material .
Advanced: How do substituents (e.g., chloro-phenyl groups) influence physicochemical properties?
Answer:
- Lipophilicity (LogP) increases with halogenated aryl groups, impacting membrane permeability (measured via shake-flask or chromatographic methods) .
- Electron-withdrawing effects of chlorine alter electronic density, affecting reactivity in nucleophilic substitutions (evaluated via Hammett plots) .
- Hydrogen bonding capacity of the acetamide moiety influences solubility and crystal packing (analyzed via thermal gravimetric analysis (TGA)) .
Advanced: What strategies validate synthetic intermediates with structural ambiguity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
